4-(2-pyrimidinyloxy)Benzenemethanol
Description
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(4-pyrimidin-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H10N2O2/c14-8-9-2-4-10(5-3-9)15-11-12-6-1-7-13-11/h1-7,14H,8H2 |
InChI Key |
QOLXIDHCUANVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key benzenemethanol derivatives and their substituents, molecular formulas, and notable characteristics:
*Note: The pyrimidinyloxy group is associated with pharmaceutical relevance due to pyrimidine's prevalence in drug design (e.g., antiviral/anticancer agents).
Physicochemical Properties
- Polarity and Solubility: Electron-withdrawing groups (e.g., -F in 4-fluorobenzyl alcohol) increase polarity and acidity of the hydroxyl group (pKa ~10–12) compared to electron-donating groups like -CH₃ (pKa ~15–16). The pyrimidinyloxy group, being moderately electron-withdrawing, may lower the pKa of this compound, enhancing solubility in polar solvents . Bulky substituents (e.g., tert-butyl in 3,5-di-tert-butyl-Benzenemethanol) reduce solubility in water but improve lipid compatibility, relevant for industrial formulations .
- Thermal Stability: Methyl and isopropyl substituents (e.g., 4-(1-methylethyl)-Benzenemethanol) enhance volatility, making them prevalent in essential oils . In contrast, aromatic heterocycles like pyrimidine may increase thermal stability due to resonance effects.
Preparation Methods
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Deprotonation : A base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of 4-hydroxybenzenemethanol, generating a phenoxide ion.
-
Substitution : The phenoxide ion attacks the electron-deficient C2 position of 2-chloropyrimidine, forming the ether bond and releasing HCl.
Optimized Conditions
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility and stabilizes ionic intermediates.
-
Base : Potassium carbonate (1.5–2.0 equivalents) balances reactivity and cost-effectiveness.
-
Temperature : 80–100°C for 12–24 hours ensures complete conversion.
-
Yield : 65–75% after purification via column chromatography.
Key Challenges
-
Competing Side Reactions : The hydroxymethyl group (-CH2OH) may undergo oxidation or elimination under prolonged heating.
-
Pyrimidine Reactivity : Electron-withdrawing effects of the pyrimidine ring reduce chloride leaving-group ability, necessitating elevated temperatures.
Protective Group Strategies for Enhanced Selectivity
To mitigate side reactions involving the hydroxymethyl group, protective group methodologies are employed.
Silyl Ether Protection
-
Protection : Treat 4-hydroxybenzenemethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole to form the silyl-protected intermediate.
-
Substitution : React the protected intermediate with 2-chloropyrimidine under standard conditions (K2CO3, DMF, 90°C).
-
Deprotection : Use tetra-n-butylammonium fluoride (TBAF) to remove the silyl group, yielding the target compound.
Advantages :
Acetyl Protection
-
Protection : Acetylate the hydroxymethyl group using acetic anhydride and pyridine.
-
Substitution : Perform nucleophilic substitution as in Method 1.
-
Deprotection : Hydrolyze the acetyl group with aqueous NaOH.
Trade-offs :
-
Lower cost compared to silyl protection.
-
Risk of ester hydrolysis under basic substitution conditions.
Alternative Pathways via Reductive Amination and Oxidation
Reductive Amination Followed by Oxidation
-
Intermediate Synthesis : Condense 4-nitrobenzaldehyde with 2-aminopyrimidine to form a Schiff base.
-
Reduction : Reduce the nitro group to an amine using H2/Pd-C.
-
Oxidation : Oxidize the amine to the alcohol using Jones reagent (CrO3/H2SO4).
Limitations :
-
Multi-step synthesis reduces overall efficiency (total yield: 40–50%).
-
Hazardous reagents require specialized handling.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Substitution | K2CO3, DMF, 90°C, 24h | 65–75% | Simplicity, fewer steps | Side reactions reduce yield |
| Silyl Protection | TBDMSCl, TBAF, DMF, 90°C | 80–85% | High selectivity, robust protection | Costly reagents, additional steps |
| Acetyl Protection | Ac2O, NaOH, DMF, 90°C | 70–75% | Low cost | Risk of hydrolysis |
| Reductive Amination | H2/Pd-C, Jones reagent, multiple steps | 40–50% | Avoids pyrimidine substitution | Low yield, hazardous reagents |
Industrial-Scale Considerations
Solvent Recovery and Recycling
Byproduct Management
-
HCl generated during substitution is neutralized with aqueous NaOH, producing NaCl for disposal.
-
Unreacted 2-chloropyrimidine is recovered via fractional distillation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
